Product packaging for Morpholin-2-ylmethanol hydrochloride(Cat. No.:CAS No. 144053-98-5)

Morpholin-2-ylmethanol hydrochloride

Cat. No.: B190250
CAS No.: 144053-98-5
M. Wt: 153.61 g/mol
InChI Key: NBGXGDBTUJNTKJ-UHFFFAOYSA-N
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Description

Contextualizing Morpholine (B109124) Derivatives in Contemporary Organic Synthesis

Morpholine derivatives are a cornerstone in modern organic synthesis, serving as versatile building blocks and intermediates. nih.govresearchgate.net The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, can be synthesized through various established methods, including the dehydration of diethanolamine (B148213) or the reaction of diethylene glycol with ammonia. wikipedia.orge3s-conferences.org This accessibility allows for its incorporation into a wide array of molecular frameworks. In synthetic organic chemistry, morpholine is commonly used to form enamines and its derivatives are key components in the synthesis of numerous important compounds, including pharmaceuticals and agricultural chemicals. wikipedia.org The development of novel synthetic methodologies continues to expand the utility of morpholine-based structures, with techniques like metal-free intramolecular cyclization and palladium-catalyzed aerobic oxidative cyclization enabling the construction of complex polycyclic morpholine systems. acs.orgorganic-chemistry.org

Morpholine as a Privileged Pharmacophore and Heterocyclic Motif in Medicinal Chemistry

In the realm of medicinal chemistry, the morpholine ring is classified as a "privileged pharmacophore." This designation is due to its frequent appearance in the structures of bioactive molecules and approved drugs, where it often contributes favorably to a compound's pharmacological profile. nih.govresearchgate.netjchemrev.com The morpholine moiety is valued for its ability to improve physicochemical properties such as solubility and metabolic stability, which can enhance a drug candidate's pharmacokinetic profile. nih.govnih.gov

The structural and electronic properties of the morpholine ring—a secondary amine function and an ether linkage—allow it to engage in crucial molecular interactions with biological targets like enzymes and receptors. researchgate.netsci-hub.se It can act as a hydrogen bond acceptor and its basic nitrogen can form salts, improving aqueous solubility. Consequently, the morpholine scaffold is an integral component in a diverse range of therapeutic agents, including the antibiotic linezolid (B1675486) and the anticancer drug gefitinib. wikipedia.org Its versatility and positive influence on drug-like properties have made it a staple for medicinal chemists in the design and development of new therapeutic leads. nih.govsci-hub.se

The Significance of Chiral Morpholine Derivatives in Asymmetric Synthesis

Chiral N-heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and bioactive natural products. nih.govsemanticscholar.org Among these, chiral morpholine derivatives are particularly attractive building blocks in asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule. The synthesis of enantiomerically pure morpholines is a significant challenge and an area of active research. semanticscholar.org

Various asymmetric strategies have been developed to access these valuable compounds. These methods include forming the stereocenter before, during, or after the cyclization of the morpholine ring. nih.govsemanticscholar.org Transition-metal-catalyzed asymmetric hydrogenation is a powerful and efficient method for producing chiral morpholines from unsaturated precursors, achieving high yields and excellent enantioselectivities. nih.govrsc.org For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium complex has been shown to produce a variety of chiral morpholines with up to 99% enantiomeric excess (ee). nih.gov Other approaches involve the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols or tandem reactions that combine hydroamination and asymmetric transfer hydrogenation. acs.orgbanglajol.info These synthetic advancements provide crucial access to enantiopure morpholine derivatives, which serve as key intermediates for complex bioactive molecules. nih.gov

Stereochemical Considerations and Enantiomeric Forms of Morpholin-2-ylmethanol (B1335951) Hydrochloride

The functionality and application of Morpholin-2-ylmethanol hydrochloride in chemical synthesis are profoundly influenced by its stereochemistry. The carbon atom at the 2-position of the morpholine ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-Morpholin-2-ylmethanol hydrochloride and (R)-Morpholin-2-ylmethanol hydrochloride. The specific spatial arrangement of the hydroxymethyl group defines the enantiomer and dictates its interaction with other chiral molecules, a critical factor in asymmetric synthesis and the development of stereochemically pure compounds.

(S)-Morpholin-2-ylmethanol Hydrochloride: Synthesis and Stereospecificity

(S)-Morpholin-2-ylmethanol hydrochloride is the enantiomer with the (S)-configuration at the C-2 stereocenter. Accessing this specific stereoisomer with high purity is essential for its use as a chiral building block. The synthesis of enantiomerically pure 2-substituted morpholines, such as the (S)-morpholin-2-ylmethanol parent compound, often relies on asymmetric synthesis techniques that ensure the desired stereospecificity. nih.gov Methods like the asymmetric hydrogenation of N-protected 2-substituted dehydromorpholine precursors using chiral catalysts are designed to produce the target enantiomer with high selectivity. nih.govsemanticscholar.org The resulting (S)-morpholin-2-ylmethanol can then be treated with hydrochloric acid to form the stable hydrochloride salt. wikipedia.org

The stereospecificity of the (S)-enantiomer is crucial for its role in constructing complex target molecules where a precise three-dimensional architecture is required for biological activity or material properties.

(R)-Morpholin-2-ylmethanol Hydrochloride: Synthesis and Stereochemical Impact

(R)-Morpholin-2-ylmethanol hydrochloride is the corresponding enantiomer with the opposite, or (R), configuration at the C-2 position. bldpharm.com Similar to its (S)-counterpart, its synthesis requires stereocontrolled methods to prevent the formation of the unwanted enantiomer. Asymmetric catalytic approaches are again paramount, where the choice of a chiral catalyst or starting material directs the reaction to yield the (R)-product. nih.govacs.org

The stereochemical impact of using the (R)-enantiomer versus the (S)-enantiomer is significant. In asymmetric synthesis, employing (R)-Morpholin-2-ylmethanol hydrochloride as a starting material will lead to a product with a different absolute stereochemistry than if the (S)-enantiomer were used. This control over the final product's stereochemistry is a fundamental principle in the synthesis of enantiomerically pure pharmaceuticals and other chiral materials.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(S)-Morpholin-2-ylmethanol Hydrochloride(R)-Morpholin-2-ylmethanol Hydrochloride
CAS Number 1313584-92-7 nih.gov1436436-17-7 bldpharm.com
Molecular Formula C₅H₁₂ClNO₂ nih.govC₅H₁₂ClNO₂ bldpharm.com
Molecular Weight 153.61 g/mol nih.gov153.61 g/mol bldpharm.com
Physical Form Solid sigmaaldrich.comData not available
IUPAC Name [(2S)-morpholin-2-yl]methanol;hydrochloride nih.gov[(2R)-morpholin-2-yl]methanol;hydrochloride

Racemic Mixtures and Chiral Resolution Techniques

When a synthesis of Morpholin-2-ylmethanol is performed without chiral control, the product is a racemic mixture—an equal 50:50 mixture of the (S) and (R) enantiomers. pharmaguideline.com Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out. pharmaguideline.com To obtain the individual, enantiomerically pure compounds from a racemate, a process known as chiral resolution is required. slideshare.net

Several techniques can be employed for chiral resolution:

Chemical Resolution: This is a common and effective method that involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. slideshare.net For a racemic amine like Morpholin-2-ylmethanol, a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) can be used. pharmaguideline.com This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. pharmaguideline.comyoutube.com Once separated, the pure diastereomeric salts can be treated to remove the resolving agent, regenerating the pure (S) and (R) enantiomers of Morpholin-2-ylmethanol. pharmaguideline.com

Chiral Chromatography: This technique uses a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates. youtube.com This difference in retention time allows for their separation into two distinct fractions, each containing one pure enantiomer.

Historical Development and Evolution of this compound Research

The research journey of this compound is intrinsically linked to the broader history of its parent heterocycle, morpholine. Morpholine itself became commercially available in the United States in 1935 and has since been widely utilized in various industrial and chemical applications. sci-hub.seresearchgate.net The initial focus of morpholine chemistry was largely on its use as a solvent, corrosion inhibitor, and as a basic building block for a variety of non-chiral derivatives.

The recognition of this compound as a valuable and commercially available chiral building block marked a significant step in its research evolution. This availability has facilitated its use in the synthesis of a wide array of complex molecules. A notable example is its application in the preparation of a key intermediate for a Phase 2 investigational drug candidate, where a high-yielding Grignard reaction was employed to generate the target compound. figshare.com This highlights the transition of this compound from a subject of synthetic methodology studies to a practical tool in drug discovery and development. The ongoing development of new synthetic routes to chiral morpholines and their derivatives continues to expand the utility of building blocks like this compound in creating novel molecular architectures. nih.govchemrxiv.org

Current Research Gaps and Future Directions for this compound Studies

Despite its utility, there are several areas where further research on this compound could be beneficial. A significant research gap is the limited exploration of its application in the synthesis of a broader range of bioactive compounds beyond the currently reported examples. While its use in creating specific enzyme inhibitors and receptor antagonists is documented, its potential in generating diverse libraries of compounds for high-throughput screening remains largely untapped.

Another area for future investigation is the development of more efficient and sustainable synthetic methods for the preparation of this compound itself. While it is commercially available, new catalytic and asymmetric methods could lead to more cost-effective and environmentally friendly production, further increasing its accessibility for researchers. For instance, the development of novel catalytic systems for the asymmetric synthesis of morpholines could provide more direct and versatile routes to this and related chiral building blocks. nih.gov

Future research is also likely to focus on the design and synthesis of novel derivatives of this compound. By modifying the hydroxymethyl group or the nitrogen atom of the morpholine ring, new building blocks with altered reactivity and steric properties could be created. These second-generation building blocks could open up new avenues for the synthesis of complex natural products and novel pharmaceutical agents. Furthermore, the incorporation of this compound into more complex, three-dimensional scaffolds, such as spirocycles, is an emerging area of interest that could lead to the discovery of compounds with unique biological activities. chemrxiv.orgacs.org The continued exploration of the chemical space around this versatile chiral building block holds considerable promise for advancing both synthetic chemistry and drug discovery.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. The data is compiled from various chemical databases and is presented for the (S)-enantiomer unless otherwise specified.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂ nih.govnih.gov
Molecular Weight 153.61 g/mol nih.govnih.gov
IUPAC Name [(2S)-morpholin-2-yl]methanol;hydrochloride nih.gov
CAS Number (S)-enantiomer 1313584-92-7 nih.gov
CAS Number (R)-enantiomer 1436436-17-7 lifechemicals.com
CAS Number (racemate) 103003-01-6 nih.gov
Appearance White to off-white crystalline solid thieme-connect.com
Solubility Soluble in water thieme-connect.com
XLogP3 -1.2 nih.gov
Hydrogen Bond Donor Count 3 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 1 nih.gov

Detailed Research Findings

This compound serves as a critical starting material in the synthesis of various biologically active compounds. Research has demonstrated its utility in creating molecules with potential therapeutic applications, particularly in the fields of oncology and neurology.

One area of significant research is its use in the development of antitumor agents. For example, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their anticancer activity against the HepG2 cell line. In these studies, the morpholine moiety, introduced via a precursor derived from Morpholin-2-ylmethanol, was found to be crucial for the observed cytotoxic activity. nih.gov The following table presents the IC₅₀ values for a series of these compounds, illustrating the impact of substitutions on the aniline (B41778) ring.

CompoundSubstitution on Aniline RingIC₅₀ (μM) against HepG2Source
3c 4-Chloro11.42 nih.gov
3d 4-Bromo8.50 nih.gov
3e 4-Iodo12.76 nih.gov

These findings underscore the role of the morpholine scaffold in tuning the biological activity of quinoline-based anticancer agents.

In another line of research, chiral morpholine derivatives are being explored for their potential in treating central nervous system (CNS) disorders. The morpholine ring is known to improve properties such as blood-brain barrier permeability, making it an attractive component for CNS-active drugs. nih.gov For instance, a series of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide analogues were synthesized and evaluated as RAF inhibitors for RAS mutant cancers, some of which could have implications for brain tumors. acs.org While specific data on compounds directly synthesized from this compound in this series is not detailed, the general strategy highlights the importance of the morpholine scaffold in this therapeutic area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B190250 Morpholin-2-ylmethanol hydrochloride CAS No. 144053-98-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGXGDBTUJNTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599816
Record name (Morpholin-2-yl)methanol--hydrogen chloride (1/1)
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Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144053-98-5, 1436436-17-7
Record name 2-Morpholinemethanol, hydrochloride (1:1)
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Record name (Morpholin-2-yl)methanol--hydrogen chloride (1/1)
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Record name (2R)-morpholin-2-ylmethanol hydrochloride
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Synthetic Methodologies and Advanced Reaction Pathways for Morpholin 2 Ylmethanol Hydrochloride

Stereoselective Synthesis of Enantiopure Morpholin-2-ylmethanol (B1335951) Hydrochloride

The synthesis of enantiomerically pure forms of morpholin-2-ylmethanol hydrochloride is of paramount importance, given that the biological activity of chiral molecules is often confined to a single enantiomer. The methods to achieve this enantiopurity are diverse, ranging from catalysis-driven approaches to the temporary incorporation of chiral molecules to guide the reaction's stereochemical outcome.

Asymmetric Catalysis in C-C and C-N Bond Formation for Chiral Morpholine (B109124) Scaffolds

Asymmetric catalysis stands as a powerful tool for the efficient construction of chiral molecules, including the morpholine scaffold. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A notable strategy is the asymmetric hydrogenation of unsaturated morpholine precursors. Research has demonstrated that a bisphosphine-rhodium catalyst bearing a large bite angle can effectively hydrogenate unsaturated morpholines, yielding 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. rsc.org These products can then be converted into key intermediates for various bioactive compounds. rsc.org

Another significant advancement in this area is the copper-catalyzed asymmetric propargylic amination, which provides access to N-α-quaternary chiral morpholines. acs.org This method highlights the utility of asymmetric catalysis in forming stereochemically defined C-N bonds. Furthermore, the development of chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols showcases a sophisticated domino reaction. researchgate.net This process involves a [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift to construct the chiral morpholine core with high efficiency. researchgate.net

Table 1: Asymmetric Catalysis for Chiral Morpholine Scaffolds

Catalyst System Substrate Type Key Transformation Enantiomeric Excess (ee)
Bisphosphine-Rhodium Unsaturated Morpholines Asymmetric Hydrogenation Up to 99%
Copper-based Chiral Catalyst Allylic compounds and organolithium reagents Allylic Alkylation High

Enzymatic Synthesis and Biocatalytic Approaches to Morpholin-2-ylmethanol Derivatives

Biocatalysis has emerged as a sustainable and highly selective method for synthesizing chiral compounds. researchgate.net Enzymes, functioning under mild aqueous conditions, often display exceptional levels of regio- and stereoselectivity, thereby reducing the need for protective groups and minimizing chemical waste. researchgate.netnih.gov

Lipases are a class of enzymes frequently used for the kinetic resolution of racemic mixtures. nih.gov For instance, they can selectively acylate one enantiomer of a racemic alcohol precursor to a morpholine derivative, enabling the straightforward separation of the enantiomers. Imine reductases (IREDs) represent another important class of enzymes for chiral amine synthesis. nih.gov These enzymes, which are dependent on NADPH, catalyze the asymmetric reduction of imines to form chiral amines, a crucial transformation in the synthesis of many nitrogen-containing heterocyclic compounds. nih.gov

Additionally, monoamine oxidases (MAOs) have been explored for the deracemization of amines. For example, MAO-N, an enzyme from Aspergillus niger, can oxidize an amine to an imine. mdpi.com This process can be part of a kinetic resolution, where one enantiomer is preferentially oxidized, or a deracemization process if the resulting imine is subsequently reduced back to the racemic amine. mdpi.com

Table 2: Biocatalytic Approaches to Chiral Morpholine Derivatives

Enzyme Class Transformation Key Advantage
Lipases Kinetic Resolution (Acylation) High selectivity, mild conditions
Imine Reductases (IREDs) Asymmetric Reduction of Imines High enantioselectivity

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a classic and reliable strategy for stereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to control the stereochemical course of a reaction, after which it is removed. wikipedia.org

A practical approach involves utilizing chiral auxiliaries derived from naturally occurring, inexpensive chiral molecules such as pseudoephedrine. nih.govsigmaaldrich.com For example, a high-yielding synthesis of chiral 1,2-amino alcohols, which are direct precursors to morpholin-2-ylmethanol, has been achieved using arylglyoxals in the presence of a pseudoephedrine auxiliary. nih.gov This reaction, catalyzed by a Brønsted acid, proceeds through a morpholinone intermediate with high yield and selectivity. nih.gov The morpholinone can then be readily reduced to the target morpholin-2-ylmethanol.

Another widely employed class of chiral auxiliaries is the oxazolidinones. wikipedia.org These can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions, where the auxiliary effectively shields one face of the molecule, directing the incoming reagent to the opposite face. Subsequent removal of the auxiliary reveals the desired enantiomerically pure product.

Multi-step Organic Transformations and Reaction Condition Optimization

Nucleophilic Attack and Electrophilic Substitution Strategies

The formation of the morpholine ring often relies on an intramolecular cyclization reaction, which is typically a nucleophilic attack of a heteroatom on an electrophilic carbon center. A well-documented strategy is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info In this reaction, an electrophile like bromine is used to activate the double bond of the allyl group. This is followed by an intramolecular attack from the hydroxyl group to form the morpholine ring. banglajol.info The stereochemistry of the starting N-allyl-β-amino alcohol directly influences the stereochemistry of the resulting morpholine. banglajol.info Careful optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing the diastereoselectivity of the cyclization. banglajol.info

Reductive Amination and Cyclization Reactions in Morpholine Ring Formation

Reductive amination is a fundamental transformation in organic synthesis for the formation of C-N bonds and is frequently employed in the construction of the morpholine ring. This reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

A common pathway to morpholin-2-ylmethanol involves the reaction of an appropriate amino alcohol with a protected glycoaldehyde derivative. The initial condensation forms an imine, which is subsequently reduced. The final step is an intramolecular cyclization, often promoted by acid or base, to close the morpholine ring. The choice of the reducing agent and the cyclization conditions are critical for controlling the stereochemistry of the final product.

An alternative approach is the cyclization of a diol amine precursor. For example, a substituted diethanolamine (B148213) can be cyclized under acidic conditions to forge the morpholine ring. The substituents on the nitrogen and the carbon backbone can be chosen to lead directly to the desired morpholin-2-ylmethanol framework. The optimization of the cyclization step, including the selection of the acid catalyst and solvent, is vital to prevent the formation of byproducts and to ensure a high yield.

Protecting Group Strategies for Hydroxyl and Amine Functionalities

The synthesis of complex molecules like this compound, which contains both a secondary amine and a primary hydroxyl group, necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic transformations. researchgate.net The differential reactivity of these functional groups allows for selective protection, enabling specific modifications elsewhere in the molecule. organic-chemistry.org An orthogonal protecting group strategy is particularly advantageous, as it allows for the selective removal of one group in the presence of another under distinct chemical conditions. organic-chemistry.orgiris-biotech.de

For the secondary amine within the morpholine ring, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable under a variety of conditions but can be readily removed with acid (e.g., trifluoroacetic acid), while the Cbz group is cleaved by catalytic hydrogenation. nih.govresearchgate.net For the primary hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) are frequently employed due to their stability and ease of removal with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride).

The selection of an appropriate orthogonal pair is critical. For instance, a Boc group on the amine and a TBS group on the hydroxyl would be an effective combination. The TBS group could be removed with fluoride without affecting the acid-labile Boc group, and conversely, the Boc group could be cleaved with acid while the silyl ether remains intact. This strategy provides the flexibility needed for multi-step syntheses. organic-chemistry.orgnih.gov

Table 1: Orthogonal Protecting Group Strategies for Amino Alcohols

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsOrthogonal To
Amine tert-butoxycarbonylBocBoc2O, base (e.g., Et3N)Acid (e.g., TFA, HCl)Silyl ethers, Benzyl (B1604629) ethers
benzyloxycarbonylCbzCbz-Cl, baseH2, Pd/CSilyl ethers, Boc
FluorenylmethyloxycarbonylFmocFmoc-Cl, baseBase (e.g., Piperidine)Boc, Trityl, Silyl ethers
Hydroxyl tert-butyldimethylsilylTBDMS/TBSTBDMS-Cl, imidazoleF- (e.g., TBAF)Boc, Cbz, Benzyl ethers
TriisopropylsilylTIPSTIPS-Cl, imidazoleF- (e.g., TBAF)Boc, Cbz, Benzyl ethers
BenzylBnBnBr, NaHH2, Pd/CSilyl ethers, Boc

This table provides a summary of common orthogonal protecting groups suitable for the amine and hydroxyl functionalities present in morpholin-2-ylmethanol. The selection depends on the specific reaction sequence and desired selectivity.

Novel Synthetic Routes to this compound from Precursors

Utilizing Diethanolamine and Related Substrates in Morpholine Ring Closure

A traditional and cost-effective method for forming the morpholine core involves the dehydration and cyclization of diethanolamine. youtube.com This reaction is typically performed at high temperatures in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. youtube.comgoogle.com The process involves protonation of a hydroxyl group, followed by elimination of water and subsequent intramolecular nucleophilic attack by the second hydroxyl group to close the ring. When hydrochloric acid is used, the resulting product is morpholine hydrochloride. youtube.com

While this method is effective for producing unsubstituted morpholine, synthesizing 2-substituted derivatives like morpholin-2-ylmethanol requires appropriately substituted precursors. For instance, starting with a substituted diethanolamine derivative could theoretically yield the desired product. However, controlling regioselectivity and preventing side reactions can be challenging. A more efficient two-step process for constructing the morpholine ring system from an epoxide and an amino alcohol has been reported, which could be adapted for this synthesis. researchgate.net A reported one-pot procedure for creating enantiomerically pure 2-(hydroxymethyl)morpholines involves the addition of a chiral beta-amino alcohol to epichlorohydrin, followed by base-induced intramolecular cyclization, achieving yields between 57-77%. researchgate.net

Exploration of Alternative Starting Materials for Enhanced Atom Economy

The principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is a key driver in developing modern synthetic routes. numberanalytics.com Traditional methods, while effective, can generate significant waste. To improve atom economy, researchers are exploring alternative starting materials and catalytic methods.

Transition-metal-catalyzed asymmetric hydrogenation represents another highly atom-economical approach. By creating the chiral center after the formation of the heterocyclic ring, this method offers high efficiency and simple operation. rsc.org For example, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst has been shown to produce chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org Such catalytic methods are superior to routes requiring stoichiometric chiral reagents. rsc.org

Table 2: Comparison of Synthetic Routes by Atom Economy

Synthetic RouteKey ReactantsKey PrincipleAtom EconomyReference
Classical Cyclization Diethanolamine, H2SO4DehydrationLow (due to stoichiometric acid and base neutralization) youtube.comgoogle.com
Amino Alcohol Annulation 1,2-amino alcohol, Ethylene (B1197577) sulfate (B86663)Selective monoalkylationHigh (redox-neutral, incorporates most atoms) nih.gov
Asymmetric Hydrogenation 2-Substituted dehydromorpholine, H2Catalytic ReductionVery High (addition reaction) rsc.org
Three-Component Reaction Amino alcohol, Aldehyde, DiazomalonateCopper-catalyzed multicomponent reactionModerate to High (builds complexity in one step) nih.gov

This table compares different synthetic strategies for morpholine derivatives based on the green chemistry principle of atom economy.

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. mdpi.comyoutube.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This technology is particularly well-suited for the production of active pharmaceutical ingredients (APIs). acs.org

The synthesis of heterocyclic compounds, including morpholine derivatives, has been successfully adapted to continuous flow systems. acs.org For instance, the synthesis of rufinamide, an antiepileptic drug, involved a flow process where an alcohol was converted in situ to a chloride using hydrogen chloride gas, demonstrating the potential for handling hazardous reagents more safely. mdpi.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is especially beneficial for highly exothermic or rapid reactions, leading to improved product quality and reproducibility. youtube.com

Green Chemistry Principles in the Synthesis of this compound

The synthesis of any chemical, including this compound, can be evaluated and improved through the 12 Principles of Green Chemistry. numberanalytics.com These principles aim to reduce the environmental impact of chemical processes. numberanalytics.comresearchgate.net

Prevention : Designing syntheses to minimize waste is preferable to treating waste after it is created. Flow chemistry and high-yield catalytic reactions inherently support this principle. mdpi.com

Atom Economy : As discussed in section 2.3.2, synthetic methods should maximize the incorporation of all materials into the final product. Catalytic hydrogenations and addition reactions are prime examples of atom-economical processes. rsc.org

Less Hazardous Chemical Syntheses : This involves using and generating substances with little to no toxicity. For example, replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly improve the safety and environmental profile of a synthesis. nih.govyoutube.com

Designing Safer Chemicals : While the target molecule is fixed, the synthetic pathway can be designed to avoid toxic intermediates.

Safer Solvents and Auxiliaries : Solvents account for a large portion of waste in pharmaceutical manufacturing. nih.gov The use of water, ionic liquids, or bio-based solvents like Cyrene can reduce environmental impact. mdpi.comresearchgate.net Solvent-free methods, such as mechanochemical grinding, also represent a significant green advancement. rsc.org

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov

Use of Renewable Feedstocks : Utilizing starting materials derived from biomass, such as amino acids or carbohydrates, is a key aspect of sustainable chemistry. numberanalytics.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as it adds steps and generates waste. numberanalytics.com Syntheses that proceed directly on unprotected substrates, like the ethylene sulfate annulation, are highly desirable. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. numberanalytics.com The use of metal or enzyme catalysts is a cornerstone of green synthesis. researchgate.net

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function.

Real-time Analysis for Pollution Prevention : In-line analytical techniques in flow chemistry allow for real-time monitoring and control of reactions, preventing runaway reactions and byproduct formation. mdpi.com

Inherently Safer Chemistry for Accident Prevention : Choosing substances and process conditions that minimize the potential for chemical accidents, such as explosions or fires, is critical. Flow chemistry with smaller reaction volumes inherently reduces these risks compared to large-scale batch reactors. youtube.com

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and safer.

Chemical Reactivity and Derivatization of Morpholin 2 Ylmethanol Hydrochloride

Reactivity of the Hydroxyl Group in Morpholin-2-ylmethanol (B1335951) Hydrochloride

The primary alcohol functional group (-CH₂OH) in Morpholin-2-ylmethanol is a key site for a variety of chemical transformations. Its reactivity is typical of a primary alcohol, allowing for esterification, etherification, oxidation, and nucleophilic substitution reactions, the latter requiring activation of the hydroxyl group.

Esterification and Etherification Reactions

The hydroxyl group of Morpholin-2-ylmethanol can be readily converted into esters and ethers through established synthetic protocols. These reactions are fundamental for modifying the polarity, solubility, and biological activity of the parent molecule.

Esterification: The formation of an ester from Morpholin-2-ylmethanol can be achieved by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a viable method. rug.nl However, the acidic conditions required for this reaction are noteworthy given the presence of the acid-sensitive morpholine (B109124) ring. Alternatively, milder, reagent-mediated methods can be employed. For instance, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the reaction under less harsh conditions. researchgate.net

Etherification: The synthesis of ethers from Morpholin-2-ylmethanol typically follows the Williamson ether synthesis pathway. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a potent nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the corresponding ether. Care must be taken during the deprotonation step, as the morpholine nitrogen in the free base form is also nucleophilic. The hydrochloride salt form of the starting material would require additional base to both neutralize the ammonium (B1175870) salt and deprotonate the alcohol. General methods for etherification are well-established in organic synthesis. organic-chemistry.orgrsc.org

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reactants Typical Conditions Product Class
Fischer Esterification Carboxylic Acid (R-COOH) Strong acid catalyst (e.g., H₂SO₄), heat Ester (R-COOCH₂-Morpholine)
Acylation Acid Chloride (R-COCl) Base (e.g., Pyridine, Et₃N) Ester (R-COOCH₂-Morpholine)

Oxidation Reactions and Formation of Carbonyl Derivatives

The primary alcohol of Morpholin-2-ylmethanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These carbonyl derivatives are valuable intermediates for further synthetic elaborations, such as reductive amination or peptide coupling.

Oxidation to Aldehyde: Selective oxidation to the corresponding aldehyde, morpholine-2-carbaldehyde, requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Common modern reagents for this transformation include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and Dess-Martin periodinane (DMP) oxidation. acsgcipr.org These methods are known for their high yields and compatibility with a wide range of functional groups.

Oxidation to Carboxylic Acid: Further oxidation of the intermediate aldehyde, or direct, more forceful oxidation of the primary alcohol, yields morpholine-2-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can achieve this, though their harshness may not be suitable for all substrates. A two-step procedure is often preferred, where the alcohol is first oxidized to the aldehyde and then subsequently oxidized to the carboxylic acid using a selective aldehyde oxidant like Tollens' reagent (a silver-ammonia complex) or by employing the Pinnick oxidation (using sodium chlorite, NaClO₂). khanacademy.orgyoutube.com

Table 2: Oxidation of the Hydroxyl Group

Product Reagent(s) Typical Conditions
Morpholine-2-carbaldehyde Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temperature
Morpholine-2-carbaldehyde Swern Oxidation (DMSO, (COCl)₂, Et₃N) CH₂Cl₂, -78 °C to Room Temperature
Morpholine-2-carboxylic acid Pinnick Oxidation (from aldehyde) (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) t-BuOH/H₂O, Room Temperature
Morpholine-2-carboxylic acid Strong Oxidant (e.g., KMnO₄) Basic conditions, heat

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. masterorganicchemistry.com To facilitate substitution, the -OH group must first be converted into a good leaving group. This is typically accomplished by transforming the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). masterorganicchemistry.comchemistrysteps.com

The reaction involves treating Morpholin-2-ylmethanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. masterorganicchemistry.comkhanacademy.org The base neutralizes the HCl generated during the reaction. khanacademy.org This conversion does not affect the stereochemistry at the carbon bearing the alcohol. masterorganicchemistry.com The resulting tosylate or mesylate is an excellent leaving group due to the resonance stabilization of the sulfonate anion. youtube.com This activated intermediate can then readily undergo an Sₙ2 reaction with a wide variety of nucleophiles (e.g., azide, cyanide, halides, amines), allowing for the introduction of diverse functional groups at this position. youtube.comncsu.edu

Reactivity of the Morpholine Nitrogen and Ring System

The secondary amine within the morpholine ring is another site of significant reactivity. Its nucleophilicity and basicity are central to its chemical behavior, although the presence of the ether oxygen atom withdraws some electron density, making it slightly less basic than analogous amines like piperidine (B6355638).

N-Alkylation and N-Acylation Reactions

As a secondary amine, the morpholine nitrogen readily participates in N-alkylation and N-acylation reactions. It is important to note that for these reactions to occur, the starting material Morpholin-2-ylmethanol hydrochloride must first be neutralized with a base to free the lone pair of electrons on the nitrogen.

N-Alkylation: This involves the reaction of the morpholine nitrogen with an alkylating agent, such as an alkyl halide or sulfate (B86663). The reaction proceeds via a nucleophilic substitution mechanism. For example, reacting morpholine with various alcohols in the presence of a suitable catalyst can lead to N-alkylated products. khanacademy.orgnih.gov This pathway is crucial for synthesizing N-substituted morpholine derivatives.

N-Acylation: The morpholine nitrogen can be acylated by reacting it with acid chlorides, anhydrides, or esters. organic-chemistry.orgchemistrysteps.com This reaction forms a stable amide bond and is a common method for introducing acyl groups onto the nitrogen atom, leading to compounds like N-acetylmorpholine. The reaction of morpholine with ethyl acetate (B1210297), for instance, can produce N-acetylmorpholine under heat. organic-chemistry.org

Salt Formation and Protonation Dynamics

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it basic and capable of forming salts with acids. researchgate.netorganic-chemistry.org The very existence of this compound is a direct result of this property; it is the salt formed from the reaction of the basic morpholine nitrogen with hydrochloric acid. semanticscholar.org

The pKa of morpholine's conjugate acid is approximately 8.7, indicating it is a moderately strong base. bldpharm.com In the hydrochloride salt, the nitrogen exists as a protonated morpholinium cation. The protonation is a reversible equilibrium. The addition of a stronger base will deprotonate the nitrogen, regenerating the free amine, which is necessary for it to act as a nucleophile in reactions like N-alkylation or N-acylation. The protonation state of the molecule is therefore a critical factor in controlling its reactivity pathways.

Enamine Formation and Subsequent Transformations

Enamines are valuable intermediates in organic synthesis, serving as enolate equivalents for various carbon-carbon bond-forming reactions. masterorganicchemistry.commakingmolecules.com They are typically formed through the acid-catalyzed condensation of a secondary amine with an aldehyde or a ketone. masterorganicchemistry.com Morpholin-2-ylmethanol, as a secondary amine, can participate in enamine formation.

The general mechanism for enamine formation involves the initial formation of a carbinolamine, followed by dehydration to yield the enamine. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. While specific studies detailing the formation of enamines directly from this compound are not prevalent in the reviewed literature, the reactivity of the morpholine moiety is well-established in this context. masterorganicchemistry.commdma.ch The hydrochloride salt would likely need to be neutralized to the free amine before condensation with a carbonyl compound.

Once formed, enamines derived from morpholin-2-ylmethanol can undergo a variety of subsequent transformations, acting as nucleophiles in reactions such as:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-carbon of the original carbonyl compound. masterorganicchemistry.commakingmolecules.comlibretexts.org

Acylation: Reaction with acyl halides or anhydrides to form β-dicarbonyl compounds. libretexts.org

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

These transformations highlight the potential of Morpholin-2-ylmethanol as a chiral auxiliary or building block to introduce the morpholine scaffold into more complex molecules through enamine chemistry.

Directed Ortho-Metalation and Other C-H Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The nitrogen atom of an N-aryl morpholine can act as a DMG.

For a derivative of Morpholin-2-ylmethanol, such as N-aryl-morpholin-2-ylmethanol, the morpholine nitrogen can direct the lithiation of the aryl ring. The general principle involves the coordination of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) to the nitrogen atom, which then directs the deprotonation of the ortho-position of the N-aryl group. wikipedia.orguwindsor.caorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

While specific examples utilizing N-aryl-morpholin-2-ylmethanol in DoM are not extensively documented, the strategy has been successfully applied to other N-aryl aza-heterocycles. uwindsor.caorganic-chemistry.org The hydroxymethyl group at the C2 position of the morpholine ring could potentially influence the reaction through secondary coordination or by reacting with the organolithium reagent if not appropriately protected.

Beyond DoM, other C-H functionalization strategies are emerging as powerful methods in organic synthesis. These reactions, often catalyzed by transition metals, allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. The application of such strategies to this compound derivatives could provide novel pathways for the synthesis of complex molecules.

Synthesis of Complex Organic Compounds Utilizing this compound as a Building Block

The chiral nature and the presence of multiple functional groups make this compound a valuable starting material for the synthesis of a variety of complex organic compounds.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govjchemrev.come3s-conferences.org Its presence can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.gov (S)-Morpholin-2-ylmethanol is a key chiral intermediate in the synthesis of the norepinephrine (B1679862) reuptake inhibitor, (S,S)-Reboxetine. nih.gov The synthesis of Reboxetine analogs has also been explored using morpholine derivatives. nih.gov

The morpholine ring is also a core component of the antibiotic Linezolid (B1675486). researchgate.netgoogle.comgoogle.com While the synthesis of Linezolid itself does not directly start from Morpholin-2-ylmethanol, the methodologies developed for its synthesis highlight the importance of the morpholine moiety in antibacterial drug design. Similarly, the anti-inflammatory drug Apremilast contains a substituted phthalimide (B116566) structure, and its synthesis involves chiral intermediates that can be conceptually related to derivatives of Morpholin-2-ylmethanol. mdpi.comgoogle.com

The use of this compound as a building block allows for the introduction of a chiral morpholine unit into lead compounds, which can be crucial for optimizing their pharmacological profile.

Chiral ligands are essential for asymmetric catalysis, a field that enables the enantioselective synthesis of chiral molecules. nih.govnih.govambeed.com The C2-chiral center and the presence of both a nitrogen and an oxygen atom in Morpholin-2-ylmethanol make it an attractive scaffold for the design of new chiral ligands.

Derivatization of the nitrogen and/or the hydroxyl group of Morpholin-2-ylmethanol can lead to a variety of ligand types. For instance, reaction of the nitrogen with a diphenylphosphine-containing electrophile could yield a P,N-ligand. The hydroxyl group could also be converted into a phosphinite or other coordinating group. These ligands could then be used to form chiral metal complexes for various asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. While the literature does not provide specific examples of ligands synthesized directly from this compound, the principles of chiral ligand design suggest its significant potential in this area. nih.govnih.gov

Morpholine derivatives have found applications in material science as curing agents, stabilizers, and cross-linking agents in polymers. e3s-conferences.org The bifunctional nature of Morpholin-2-ylmethanol (amine and alcohol) allows it to act as a monomer in polymerization reactions. For example, it could be incorporated into polyesters, polyamides, or polyurethanes.

The morpholine ring can impart specific properties to the resulting polymers, such as improved thermal stability or altered solubility. While specific examples of polymers synthesized directly from this compound are scarce in the reviewed literature, the general utility of morpholine derivatives in polymer chemistry suggests potential applications for this compound. e3s-conferences.org

Computational Chemistry and Reactivity Predictions

Computational chemistry provides valuable insights into the structure, reactivity, and properties of molecules. Density Functional Theory (DFT) is a powerful tool for these investigations. youtube.comnih.gov

For Morpholin-2-ylmethanol, computational studies can be employed to:

Predict Conformational Preferences: The morpholine ring can exist in different conformations, such as chair and boat forms. The orientation of the hydroxymethyl group (axial or equatorial) also contributes to the conformational landscape. Computational studies can predict the relative energies of these conformers, which can influence the molecule's reactivity.

Model Reaction Mechanisms: The mechanisms of reactions involving Morpholin-2-ylmethanol, such as enamine formation or its participation in catalytic cycles, can be elucidated through computational modeling. This can help in understanding the factors that control the stereoselectivity and reactivity.

Predict Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of Morpholin-2-ylmethanol and its derivatives.

While specific computational studies focused solely on this compound are not widely reported, the methodologies are well-established and can be applied to gain a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure and reactivity of molecules. nih.gov It allows for the calculation of various molecular properties and reactivity descriptors that can predict the course and mechanism of chemical reactions. nih.govnih.gov Although no specific DFT studies on the reaction mechanisms of this compound have been published, the methodology can be applied to understand its chemical behavior.

DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, are commonly used to determine optimized molecular geometry and global reactivity descriptors. nih.gov These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Other calculated parameters include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is acquired.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. nih.gov

In studies of related molecules, DFT has been used to explain the regioselectivity of reactions involving the morpholine ring, identifying which atoms are more susceptible to nucleophilic or electrophilic attack by analyzing frontier molecular orbitals and reactivity indices. researchgate.net For Morpholin-2-ylmethanol, DFT could be used to model reaction pathways, calculate activation energies for transition states, and determine the most favorable product, providing a theoretical foundation for experimental synthesis. nih.gov A Molecular Electrostatic Potential (MEP) map could further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, guiding predictions of intermolecular interactions. nih.gov

Interactive Data Table: Hypothetical DFT Reactivity Descriptors for Morpholin-2-ylmethanol

This table presents a hypothetical set of global reactivity descriptors that would be calculated in a DFT study. The values are illustrative and based on typical ranges observed for similar organic molecules.

DescriptorSymbolFormulaHypothetical Value (eV)Implication
HOMO EnergyEHOMO--6.5Region of electron donation (nucleophilicity)
LUMO EnergyELUMO-1.5Region of electron acceptance (electrophilicity)
Energy GapΔEELUMO - EHOMO8.0Indicates high chemical stability
Ionization PotentialIP-EHOMO6.5Energy to lose an electron
Electron AffinityEA-ELUMO-1.5Energy to gain an electron
Chemical Hardnessη(IP - EA) / 24.0Resistance to electron cloud deformation
Electronegativityχ(IP + EA) / 22.5Electron-attracting power
Electrophilicity Indexωχ² / (2η)0.78Global electrophilic nature

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique provides detailed insight into molecular interactions, conformational changes, and the behavior of molecules in different environments, such as in an aqueous solution. nih.gov While specific MD simulations for this compound are not documented in the literature, the principles of MD can be described for such a system.

An MD simulation of this compound would typically model its interactions with solvent molecules (e.g., water) and counter-ions (Cl⁻). The simulation would begin by defining a system containing one or more molecules of the compound placed in a simulation box filled with water molecules. The interactions between all atoms are governed by a force field, a set of parameters and equations that describe the potential energy of the system. nih.gov

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. dovepress.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid. dovepress.com

Radial Distribution Function (RDF): To determine the probability of finding solvent molecules or counter-ions at a certain distance from specific atoms in the compound, revealing the structure of the solvation shell. dovepress.com

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the molecule's donor/acceptor sites (the -OH group and the N-H and O atoms of the morpholine ring) and surrounding water molecules. nih.gov

Such simulations could elucidate how the molecule is solvated and how the protonated amine and hydroxyl group interact with the aqueous environment, which is crucial for understanding its behavior in solution. nih.govresearchgate.net

Interactive Data Table: Potential Intermolecular Interactions of this compound in Aqueous Solution

This table outlines the primary atoms within the molecule that would act as hydrogen bond donors or acceptors in an MD simulation with water.

Atom/Group in MoleculeType of SiteInteracting Partner (Water)Type of Interaction
Hydroxyl (-OH) HydrogenH-Bond DonorOxygenHydrogen Bond
Hydroxyl (-OH) OxygenH-Bond AcceptorHydrogenHydrogen Bond
Ring Nitrogen (-N⁺H₂-) HydrogenH-Bond DonorOxygenHydrogen Bond
Ring Oxygen (-O-)H-Bond AcceptorHydrogenHydrogen Bond
Chloride Ion (Cl⁻)IonHydrogenIon-Dipole Interaction
Protonated Amine (N⁺H₂-)IonOxygenIon-Dipole Interaction

Advanced Analytical Methodologies for Morpholin 2 Ylmethanol Hydrochloride

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are fundamental in separating "Morpholin-2-ylmethanol hydrochloride" from impurities and resolving its enantiomers. These techniques are pivotal for assessing the compound's purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceuticals. nih.gov When dealing with chiral molecules like "this compound," the use of Chiral Stationary Phases (CSPs) is indispensable for separating enantiomers. nih.govuta.edu

The principle behind chiral HPLC involves the differential interaction of enantiomers with the CSP, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. nih.govnih.gov The choice of mobile phase, which can be operated in normal, reversed, or polar organic modes, is critical for optimizing separation. uta.eduhplc.eu For instance, a mobile phase consisting of n-hexane, ethanol, and isopropanol (B130326) has been used for the separation of other chiral compounds. nih.gov The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for the accurate determination of enantiomeric purity. hplc.eu

ParameterDescriptionTypical Conditions
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type)Amylose or cellulose derivatives coated or immobilized on silica (B1680970) gel. nih.govnih.gov
Mobile Phase Normal Phase, Reversed Phase, or Polar Organic ModeMixtures of alkanes (e.g., heptane, hexane) and alcohols (e.g., ethanol, isopropanol). nih.govuta.eduhplc.eu
Detector UV, Circular Dichroism (CD)Wavelengths are chosen based on the chromophore of the analyte.
Application Enantiomeric separation and purity assessment.Determination of enantiomeric excess (ee) and separation from chiral impurities.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like "this compound," derivatization is necessary to increase their volatility. A common approach for amines is to convert them into more volatile derivatives. For instance, morpholine (B109124) can be derivatized to N-nitrosomorpholine by reaction with sodium nitrite (B80452) under acidic conditions. nih.govresearchgate.net

The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.govosha.gov The choice of the GC column (stationary phase) is critical for achieving the desired separation.

ParameterDescriptionTypical Conditions
Derivatization Agent Reagent to increase volatility.Sodium nitrite/acid for nitrosamine (B1359907) formation. nih.govresearchgate.net
Stationary Phase Capillary column with a specific coating.e.g., Phosphoric acid coated XAD-7. osha.gov
Carrier Gas Inert gas to carry the sample through the column.Helium, Nitrogen, or Hydrogen.
Detector FID or MS.MS provides structural information for peak identification. nih.gov
Application Purity assessment and quantification of volatile impurities.Analysis of residual solvents or volatile degradation products.

Capillary Electrophoresis (CE) for Advanced Separation

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of ions in an electric field. nih.govslideshare.net This technique is particularly useful for the analysis of charged molecules like "this compound." In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio. nih.gov

For the separation of enantiomers, chiral selectors can be added to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors in CE. nih.gov The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities. The partial filling technique, where only a portion of the capillary is filled with the chiral selector, can be employed to optimize separations. researchgate.net

ParameterDescriptionTypical Conditions
Capillary Fused silica capillary.Total length around 40 cm, effective length around 30 cm. nih.gov
Background Electrolyte (BGE) Buffer solution that conducts the current.Phosphate or acetate (B1210297) buffers at a specific pH. nih.gov
Chiral Selector (for enantioseparation) Additive to the BGE.Cyclodextrins (e.g., β-cyclodextrin). nih.gov
Applied Voltage High voltage to drive the separation.Typically in the range of 10-30 kV.
Detector UV-Vis detector.Detection is performed on-capillary.
Application High-efficiency separation, purity analysis, and enantiomeric separation.Analysis of ionic impurities and enantiomeric purity. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of "this compound" and identifying any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The ¹H NMR spectrum of a morpholine derivative will typically show characteristic signals for the protons on the morpholine ring and any substituents. researchgate.netstackexchange.com For the morpholine ring itself, the protons adjacent to the oxygen and nitrogen atoms appear at distinct chemical shifts. hmdb.caresearchgate.net

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. researchgate.net

¹⁹F NMR: This is only applicable if the molecule contains fluorine atoms.

Predicted ¹H NMR Data for Morpholine Ring Protons: Note: This is a general prediction and actual values for Morpholin-2-ylmethanol (B1335951) hydrochloride may vary.

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH- (at C2)~3.5 - 4.0Multiplet
-CH₂- (at C3)~2.5 - 3.0Multiplet
-CH₂- (at C5)~2.7 - 3.2Multiplet
-CH₂- (at C6)~3.6 - 4.1Multiplet

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov

MS: In a typical electron ionization (EI) mass spectrum of a morpholine derivative, the molecular ion peak (M⁺) may be observed. Fragmentation often involves the cleavage of the morpholine ring, leading to characteristic fragment ions. nist.gov

HRMS: High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments. This high accuracy is crucial for confirming the molecular formula of "this compound" and distinguishing it from other compounds with the same nominal mass. epa.gov

TechniqueInformation ProvidedApplication
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Structural confirmation and identification of impurities. nih.govnist.gov
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition.Unambiguous confirmation of the molecular formula. epa.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its constituent functional groups. These methods probe the vibrational and rotational modes of molecules, providing a unique spectral fingerprint. nih.gov

IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the primary alcohol group. The presence of the hydrochloride salt would lead to N-H stretching bands from the protonated morpholine nitrogen, typically appearing in the 2700-2400 cm⁻¹ range. C-H stretching vibrations of the morpholine ring and the methylene (B1212753) group are expected in the 3000-2850 cm⁻¹ region. The C-O stretching of the alcohol and the ether linkage in the morpholine ring would produce strong bands in the 1260-1000 cm⁻¹ fingerprint region. nih.govnist.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The morpholine ring itself has characteristic vibrations, including ring stretching and deformation modes. researchgate.net A band for the morpholine ring stretching is typically noted around 1040 cm⁻¹. researchgate.net The C-C and C-N stretching vibrations within the ring also give rise to distinct Raman signals. The analysis of Raman spectra, often aided by theoretical calculations like Density Functional Theory (DFT), can help in assigning these vibrational modes and confirming the molecular structure. scielo.org.mxsigmaaldrich.com

The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in this compound, confirming its chemical identity.

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
AlcoholO-H Stretch3400 - 3200 (broad)Weak
Amine SaltN⁺-H Stretch2700 - 2400 (broad)Moderate
AlkaneC-H Stretch3000 - 2850Strong
EtherC-O-C Stretch1150 - 1085 (strong)Moderate
Primary AlcoholC-O Stretch~1050 (strong)Weak
Morpholine RingRing Stretch/Deformation1100 - 1000Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is invaluable for elucidating the precise solid-state structure of this compound, providing unambiguous information on its conformation, stereochemistry, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. For this compound, this analysis would confirm the chair conformation typical of morpholine rings and the relative orientation of the hydroxymethyl substituent. mdpi.com

Key structural parameters obtained from X-ray crystallography include:

Lattice Parameters: The dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the crystal's structure.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming the covalent structure.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the hydroxyl group, the protonated amine, and the chloride anion) and other non-covalent interactions that dictate the crystal packing. mdpi.com

While specific crystallographic data for this compound is not publicly detailed, studies on related morpholine derivatives show that the morpholine ring typically adopts a chair conformation. mdpi.com In the hydrochloride salt, the chloride ion would be expected to form strong hydrogen bonds with the protonated nitrogen of the morpholine ring and the hydroxyl group of the methanol (B129727) substituent, creating a stable, three-dimensional network in the crystal lattice. mdpi.com

Quantitative Analysis and Impurity Profiling

The quantitative analysis and impurity profiling of this compound are critical for ensuring its quality, safety, and efficacy as a pharmaceutical intermediate or active pharmaceutical ingredient (API). researchgate.net These analyses establish the precise amount of the compound in a sample and identify and quantify any impurities, which can include starting materials, by-products, degradation products, and residual solvents. researchgate.net

Development and Validation of Robust Analytical Methods

The development of robust and reliable analytical methods is a prerequisite for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique for the assay of non-volatile compounds like this compound.

A typical HPLC method would involve:

Column: A reversed-phase column (e.g., C18) is often used, where the stationary phase is non-polar.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used to elute the compound from the column. The composition can be optimized for the best separation.

Detection: A Ultraviolet (UV) detector is commonly employed, although this compound lacks a strong chromophore, which may necessitate derivatization or the use of alternative detection methods like mass spectrometry (LC-MS) for higher sensitivity and specificity. bldpharm.combldpharm.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Quantification of Residual Solvents and Impurities

Impurities in drug substances can arise from the manufacturing process and must be strictly controlled. researchgate.net Residual solvents are organic volatile chemicals used or produced during synthesis that are not completely removed by practical manufacturing techniques. europa.eueuropa.eu

Gas Chromatography (GC), often with a Flame Ionization Detector (FID), is the standard technique for determining the levels of residual solvents. scispace.com The method involves dissolving the sample in a suitable high-boiling solvent (like DMSO) and injecting it into the GC system, where the volatile solvents are separated and quantified.

ICH guideline Q3C provides a classification of residual solvents based on their toxicity risk:

Class 1: Solvents to be avoided (known carcinogens, environmental hazards).

Class 2: Solvents to be limited (nongenotoxic animal carcinogens or with other irreversible toxicity). researchgate.net

Class 3: Solvents with low toxic potential.

The limits for these solvents are based on their Permissible Daily Exposure (PDE). europa.eu Any analytical procedure for residual solvents must be validated to accurately quantify their levels and ensure they fall below the mandated safety limits. scispace.comuspnf.com Besides residual solvents, impurity profiling also identifies and quantifies other organic and inorganic impurities, often using HPLC or LC-MS methods developed for this purpose. dphen1.comsigmaaldrich.com

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about its stability, melting behavior, and polymorphism.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the temperature at which the compound begins to decompose. A TGA thermogram of this compound would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. This technique can also detect the loss of residual solvents or water at lower temperatures. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve reveals thermal transitions such as melting, crystallization, and glass transitions. For this compound, a sharp endothermic peak would indicate its melting point. The presence of multiple peaks could suggest polymorphism (the existence of different crystal forms) or the presence of impurities. The enthalpy of fusion, calculated from the peak area, provides information about the crystallinity of the material. nih.gov

Combined, these techniques offer a comprehensive thermal profile of the compound, which is essential for determining appropriate storage and handling conditions.

Table 2: Illustrative Thermal Analysis Data for a Hypothetical Hydrochloride Salt

TechniqueObservationTemperature Range (°C)Interpretation
TGAMass Loss (~0.5%)80 - 110Loss of adsorbed water/residual solvent
TGAOnset of Decomposition> 220Thermal decomposition of the compound begins
DSCEndotherm185 - 195Melting of the crystalline solid
DSCExotherm> 220Decomposition event

Theoretical Chemistry and Mechanistic Investigations of Morpholin 2 Ylmethanol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Morpholin-2-ylmethanol (B1335951) hydrochloride, such studies would offer a deep understanding of its stability, electronic properties, and conformational landscape.

The flexible six-membered ring of the morpholine (B109124) moiety, along with the rotatable hydroxymethyl group, suggests that Morpholin-2-ylmethanol hydrochloride can exist in multiple conformations. A thorough conformer analysis, typically performed using methods like density functional theory (DFT), would identify the various low-energy structures of the molecule in the gas phase and in solution.

A hypothetical data table for such an analysis might look like this:

ConformerRelative Energy (kcal/mol)Population (%) at 298.15 K
Chair, Equatorial-OH0.0075
Chair, Axial-OH1.2015
Twist-Boat3.5010

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity).

For this compound, the protonated amine would significantly lower the energy of the HOMO, which is typically localized on the nitrogen in neutral morpholines. bohrium.comrsc.orgresearchgate.net The LUMO would likely be distributed across the C-N and C-O bonds. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

A hypothetical frontier orbital analysis might yield the following data:

OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-9.5O (ether), N-H
LUMO2.1C-N, C-O σ*
HOMO-LUMO Gap11.6-

Note: This table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing details that are often inaccessible through experimental means alone.

For any reaction involving this compound, computational methods could be used to identify the transition state structures—the highest energy points along the reaction coordinate. youtube.com Characterizing these transient species and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed) would provide quantitative insights into reaction rates.

The choice of solvent can dramatically influence the rate and outcome of a reaction. rsc.org Computational models, such as implicit and explicit solvent models, can be used to study how the solvent interacts with the reactants, transition states, and products to alter the reaction pathway and energetics. researchgate.net Given the charged nature of this compound, solvent effects, particularly in polar protic or aprotic solvents, would be significant.

Stereoelectronic Effects and Chirality Transfer in Reactions Involving this compound

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In this compound, the lone pairs on the oxygen atom and the orientation of the C-O and N-H bonds relative to the ring structure would govern its reactivity.

As Morpholin-2-ylmethanol is a chiral molecule, its use in synthesis could lead to the transfer of this chirality to the product. Computational studies could elucidate the mechanisms of this chirality transfer, explaining how the stereochemistry of the starting material dictates the stereochemistry of the product. This is particularly relevant in asymmetric synthesis, where morpholine derivatives are often employed as chiral auxiliaries or catalysts.

Structure-Reactivity Relationships and Predictive Modeling

The exploration of structure-reactivity relationships is a cornerstone of modern drug discovery and development, providing critical insights into how the chemical architecture of a molecule dictates its interactions with biological systems. For the morpholine class of compounds, to which this compound belongs, extensive research into Structure-Activity Relationships (SAR) has been conducted to guide the synthesis of new therapeutic agents with improved efficacy and safety profiles. Although specific SAR studies on this compound are not extensively documented in publicly available literature, a wealth of information from analogous morpholine derivatives allows for the extrapolation of key principles.

The morpholine moiety itself is recognized as a valuable pharmacophore in medicinal chemistry due to its ability to improve the pharmacokinetic properties of a molecule. The presence of both a nitrogen and an oxygen atom within the six-membered ring allows for a range of non-covalent interactions, including hydrogen bonding, which are crucial for molecular recognition at a biological target. The conformational preference of the morpholine ring, typically a chair conformation, also plays a significant role in defining the spatial arrangement of its substituents and thus its binding affinity.

In various studies of morpholine derivatives, it has been demonstrated that substitutions at different positions on the morpholine ring can have a profound impact on biological activity. For example, the incorporation of specific functional groups, such as trifluoromethyl moieties, on related heterocyclic systems containing a morpholine unit has been shown to significantly enhance biological potency and selectivity. The nature of the substituent on the morpholine nitrogen is also a key determinant of activity, influencing factors such as a compound's acid-dissociation constant (pKa) and its ability to interact with specific residues in a protein's binding pocket.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, offers a computational approach to forecast the biological activity of novel compounds based on their molecular features. QSAR models establish a mathematical correlation between a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and the observed biological response. For instance, QSAR studies on certain morphinan (B1239233) derivatives have been successful in predicting their antinociceptive activity. In a different therapeutic area, the antioxidant activity of a series of thiazole (B1198619) compounds incorporating a morpholine ring was effectively modeled using QSAR, highlighting the importance of parameters such as molecular volume and orbital energies.

For this compound, a predictive modeling approach would entail the systematic modification of its structure, for example, by introducing different substituents on the morpholine ring or by altering the hydroxymethyl side chain. By synthesizing and testing a library of such analogs, a robust QSAR model could be developed to guide the design of future derivatives with optimized activity.

Illustrative Data for Structure-Reactivity Relationships of Morpholine Derivatives

General Structural ModificationObserved Effect on Activity (in related systems)Potential Implication for this compound
Substitution on the morpholine nitrogenCan significantly modulate biological activity and target selectivity.The protonated nitrogen in the hydrochloride salt may influence receptor binding and solubility.
Introduction of bulky groupsMay enhance or decrease activity depending on the target's steric requirements.The hydroxymethyl group at the 2-position introduces a specific steric and electronic feature.
Variation of stereochemistryEnantiomers can exhibit different biological activities and potencies.The stereochemistry at the C2 position is likely crucial for its biological interactions.
Modification of the hydroxymethyl groupCould alter solubility, hydrogen bonding capacity, and metabolic stability.Esterification or etherification could be explored to modify pharmacokinetic properties.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical chemistry provides powerful computational tools to predict and interpret the spectroscopic properties of molecules, offering a valuable complement to experimental characterization. Methods such as Density Functional Theory (DFT) are widely employed to calculate the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of organic compounds with a high degree of accuracy.

Infrared (IR) Spectroscopy Prediction:

Theoretical calculations can compute the vibrational frequencies of a molecule, which directly correspond to the absorption bands observed in an IR spectrum. For the parent morpholine molecule, DFT calculations have been successfully used to assign the complex vibrational modes. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations inherent in the theoretical methods and to improve the correlation with experimental data.

For this compound, a theoretical IR spectrum could be generated to predict the positions of key vibrational bands. These would include the characteristic stretching frequencies for the alcohol O-H group, the N-H bond of the protonated amine, the C-O-C ether linkage within the morpholine ring, and various C-H and C-N vibrations. Such theoretical predictions would be instrumental in the analysis of an experimental IR spectrum, aiding in the confirmation of the compound's structure and identifying the influence of intermolecular interactions, such as hydrogen bonding. Research on neutral morpholine has demonstrated that the ωB97X-D functional combined with the cc-pVTZ basis set, along with a scaling factor, can yield spectra in good agreement with experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Theoretical calculations can predict key NMR parameters, including the ¹H and ¹³C chemical shifts and spin-spin coupling constants. The application of these predictive methods to various N-substituted morpholines has been documented, facilitating the assignment of complex spectra and providing insights into the conformational dynamics of the morpholine ring.

In the case of this compound, DFT calculations could provide a theoretical prediction of its ¹H and ¹³C NMR spectra. These calculations would need to take into account the effects of protonation at the nitrogen atom and the influence of the solvent. The predicted chemical shifts for the protons and carbons of the morpholine ring and the hydroxymethyl substituent could then be compared with experimentally obtained spectra to provide a detailed and confident structural assignment. The use of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, is often combined with theoretical predictions for the unambiguous assignment of all signals in complex morpholine derivatives.

Illustrative Predicted Spectroscopic Data for a Morpholine Scaffold

Applications in Advanced Medicinal Chemistry and Drug Discovery

Design and Synthesis of Kinase Inhibitors and Other Targeted Therapeutics

The morpholine (B109124) moiety is a versatile and privileged structure in medicinal chemistry, often employed to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. e3s-conferences.orgnih.gov The (R)- and (S)-enantiomers of morpholin-2-ylmethanol (B1335951) hydrochloride serve as crucial chiral building blocks for creating complex molecules that can precisely interact with biological targets like protein kinases. bldpharm.comsigmaaldrich.comnih.gov Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases, making them a prime target for drug development. e3s-conferences.orgnih.gov The incorporation of the morpholin-2-ylmethanol scaffold can influence a molecule's interaction with the kinase active site, sometimes conferring significant advantages in potency and selectivity. e3s-conferences.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Morpholin-2-ylmethanol Hydrochloride Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of morpholin-2-ylmethanol, SAR studies reveal the critical role of the morpholine ring and its substituents in target engagement. e3s-conferences.org In the development of inhibitors for the PI3K/mTOR pathway, a key signaling cascade in cancer, the morpholine group is a well-established pharmacophore. nih.govnih.gov

Research on pyrazolopyrimidine inhibitors demonstrated that replacing a standard morpholine group with bridged or chiral morpholine derivatives, which can be synthesized from this compound, can dramatically improve selectivity for the mTOR kinase over the closely related PI3Kα. nih.gov This enhanced selectivity is attributed to the ability of the bulkier bridged morpholines to fit into a deeper pocket in the mTOR active site, a pocket that is absent in PI3Kα due to a single amino acid difference. nih.gov

In another example, a series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3 kinase p110alpha. nih.gov These studies underscore the importance of the morpholine moiety in achieving high inhibitory activity. nih.gov Further modifications to the core structure, such as the creation of thieno[3,2-d]pyrimidine (B1254671) derivatives, led to compounds with nanomolar inhibitory concentrations against p110alpha and selectivity over other PI3K isoforms. nih.gov

Table 1: SAR Insights for Morpholine-Containing Kinase Inhibitors

Compound Class Structural Modification Impact on Activity Target
Pyrazolopyrimidines Replacement of morpholine with bridged morpholines Dramatically improved selectivity for mTOR over PI3Kα. nih.gov mTOR
4-Morpholino-2-phenylquinazolines Introduction of the morpholine moiety Essential for high inhibitory activity against PI3K p110α. nih.gov PI3K p110α
ZSTK474 Analogues Substitution of a morpholine with piperazine 36-fold reduction in PI3Kα inhibition. nih.gov PI3Kα

Chiral Analogues and Stereoselective Pharmacological Profiles

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. The use of enantiomerically pure building blocks like (R)- and (S)-morpholin-2-ylmethanol hydrochloride allows for the synthesis of chiral drugs with distinct biological profiles. bldpharm.comsigmaaldrich.combanglajol.info

Studies on mTOR inhibitors derived from chiral morpholines revealed that the resulting enantiomeric inhibitors exhibited different potency and selectivity profiles. nih.gov This highlights that the three-dimensional arrangement of the morpholine ring and its substituents is critical for optimal interaction with the target protein. nih.gov

In a separate line of research, chiral alkoxymethyl morpholine analogues were synthesized and characterized as antagonists for the dopamine (B1211576) D4 receptor (D4R). nih.gov The efforts culminated in identifying a potent and selective D4R antagonist, demonstrating how the specific stereochemistry of the morpholine derivative is key to its selectivity against other dopamine receptors. nih.gov The synthesis of these chiral morpholines often starts from optically pure N-allyl-β-aminoalcohols, which undergo electrophile-induced cyclization to yield the desired stereoisomers. banglajol.info The reaction conditions can be tuned to favor the formation of a single diastereomer, which is crucial for developing drugs with a specific and predictable pharmacological effect. banglajol.info

Development of Novel Antiviral and Antimicrobial Agents

The morpholine scaffold is not only prevalent in anticancer agents but also serves as a foundational structure for the development of new antiviral and antimicrobial drugs. e3s-conferences.orgnih.gov The versatility of the morpholine ring allows for the introduction of various functional groups, leading to a broad spectrum of biological activities. researchgate.netuobaghdad.edu.iq

While direct studies on "this compound" in this context are limited, research on related morpholine-containing compounds provides strong evidence for their potential. For instance, various N-substituted morpholine derivatives have shown promising antimicrobial activity. researchgate.net Specifically, bridged bicyclic morpholines fused to a pyrrolidine (B122466) ring exhibited notable antibacterial and antifungal potency. researchgate.net

In the realm of antiviral research, many approved drugs and experimental compounds feature a morpholine ring. nih.gov The development of novel antiviral agents often involves modifying existing chemical structures to enhance their efficacy and overcome resistance. nih.govresearchgate.net For example, derivatives of quinoline (B57606) have been studied for their antiviral activity against orthopoxviruses. researchgate.net Given the established role of the morpholine moiety in bioactive molecules, derivatives of this compound represent a promising avenue for the discovery of new antiviral compounds. e3s-conferences.orgmdpi.com The search for new agents is critical, as demonstrated by the ongoing efforts to find effective treatments for viruses like SARS-CoV-2. mdpi.com

Investigation of this compound as a Ligand for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors and are major targets for a wide range of therapeutic agents. nih.gov The development of new ligands for GPCRs is a key area of drug discovery. nih.gov The morpholine scaffold has been successfully incorporated into ligands for various receptors, bestowing selective affinity. nih.gov

A notable example is the synthesis of chiral alkoxymethyl morpholine analogs as selective antagonists for the dopamine D4 receptor, a member of the GPCR family. nih.gov These studies highlight the potential of morpholine-containing structures, derivable from morpholin-2-ylmethanol, to act as specific modulators of GPCRs. nih.gov The design of such ligands often focuses on achieving high selectivity for a particular receptor subtype to minimize off-target effects. nih.gov The structural information from these studies can guide the design of new GPCR ligands with improved therapeutic profiles. chemrxiv.org

Prodrug Strategies and Enhancing Pharmacokinetic Properties through this compound Derivatization

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility or rapid metabolism. nih.govresearchgate.net The prodrug approach, where an inactive derivative is converted to the active drug in the body, is a widely used strategy to address these issues. nih.govrsc.org

The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. nih.gov Derivatization of a parent drug with a morpholine-containing promoiety can enhance solubility and modify other drug-like properties. nih.gov For example, in an effort to improve the properties of the anticancer agent palmarumycin, which suffers from high lipophilicity, morpholine-containing analogues were designed as prodrugs. nih.gov

While specific examples detailing the use of this compound in prodrug strategies are not prevalent in the reviewed literature, the known applications of the morpholine ring in improving solubility and other ADME (absorption, distribution, metabolism, and excretion) properties suggest its potential in this area. nih.govnih.gov The hydroxyl group of morpholin-2-ylmethanol provides a convenient handle for creating ester or ether linkages to a parent drug, which can then be cleaved in vivo to release the active agent.

Applications in Diagnostic Agents and Radiopharmaceuticals

Molecular imaging techniques like Positron Emission Tomography (PET) require specialized tracers that can visualize and quantify biological processes in vivo. nih.govelsevierpure.com These tracers consist of a targeting molecule attached to a positron-emitting radionuclide. nih.gov The development of new PET radiopharmaceuticals is crucial for advancing diagnostics in areas like oncology and neurology. nih.govnih.gov

The morpholine scaffold is found in various compounds developed for imaging purposes. While direct radiolabeling of this compound itself is not a primary application, its derivatives can be designed as targeting vectors for specific biological markers. mdpi.com For instance, the development of PET tracers for the translocator protein (TSPO), a marker of neuroinflammation, involves complex organic molecules where a morpholine-like structure could be incorporated to fine-tune the pharmacokinetic properties of the tracer. nih.gov

The synthesis of PET tracers often involves the introduction of a radionuclide, such as Fluorine-18, onto a precursor molecule. mdpi.com The chemical structure of this compound offers potential sites for modification and attachment of chelating agents or prosthetic groups necessary for radiolabeling. bldpharm.com This could enable the development of novel PET tracers for a variety of disease targets. mdpi.com

Emerging Applications and Interdisciplinary Research

Utilization in Polymer Science and Functional Materials Development

The unique structure of morpholin-2-ylmethanol (B1335951) allows it to be incorporated into polymeric materials, imparting specific properties such as hydrophilicity, potential biocompatibility, and sites for further functionalization.

While direct polymerization of morpholin-2-ylmethanol hydrochloride is not extensively documented, its functional groups are amenable to various polymerization techniques. The hydroxyl and secondary amine groups can serve as reactive sites for step-growth polymerization to form polyesters, polyamides, polyurethanes, or polyethers. For instance, the ring-opening polymerization of N-acyl morpholin-2-ones, which can be synthesized from morpholine (B109124) derivatives, yields functionalized poly(β-aminoesters) mdpi.com. This highlights the potential of the morpholine scaffold in creating biodegradable and functional polymers.

The bifunctionality of morpholin-2-ylmethanol (hydroxyl and amine groups) allows it to act as a cross-linking agent or a chain extender in the synthesis of more complex polymer networks. The chirality of (R)- and (S)-morpholin-2-ylmethanol can be exploited to create chiral polymers with potential applications in enantioselective separations or as chiral stationary phases in chromatography. Commercial availability of enantiomerically pure forms, such as (R)-Morpholin-2-ylmethanol hydrochloride, supports its use as a chiral building block in polymer science bldpharm.com.

Table 1: Potential Polymerization Reactions Involving (Morpholin-2-yl)methanol

Polymerization TypeReactive Groups InvolvedResulting Polymer ClassPotential Properties
Polycondensation-OH with dicarboxylic acidPolyesterBiodegradability, Hydrophilicity
Polyaddition-OH with diisocyanatePolyurethaneElasticity, Thermal Stability
Polycondensation-NH with dicarboxylic acidPolyamideHigh Strength, Chemical Resistance
Ring-Opening PolymerizationAs a derivative (e.g., N-acyl morpholin-2-one)Poly(β-aminoester)Biocompatibility, pH-sensitivity

This table represents theoretically possible polymerization reactions based on the functional groups of (morpholin-2-yl)methanol.

The functional groups of morpholin-2-ylmethanol make it a candidate for modifying the surfaces of materials to alter their properties, such as wettability, biocompatibility, and chemical reactivity. The hydroxyl group can be used to graft the molecule onto surfaces rich in complementary functional groups (e.g., silica (B1680970) or metal oxides) through the formation of ether or ester linkages. Similarly, the secondary amine provides a handle for covalent attachment to surfaces with epoxy or acyl halide groups.

Such surface modifications can be used to introduce a hydrophilic and chiral layer onto a material. This is particularly relevant in the development of biocompatible coatings for medical devices or in creating surfaces that can selectively interact with other chiral molecules. While direct studies on morpholin-2-ylmethanol for surface coating are not widespread, techniques for grafting polymers like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) onto surfaces to control cell attachment demonstrate the principles that could be applied elsevierpure.comnih.gov. The morpholine moiety, being a polar heterocycle, would be expected to enhance the hydrophilicity and hydrogen bonding capacity of a functionalized surface.

Role in Catalysis Beyond Ligand Applications

The chiral backbone of morpholin-2-ylmethanol is a valuable scaffold for the design of both organocatalysts and chiral ligands for metal-catalyzed reactions. Its derivatives have shown significant promise in promoting stereoselective transformations.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on chiral amines and alcohols. Morpholine derivatives have been explored as organocatalysts, although they are sometimes considered less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts due to the electronic effects of the ring oxygen.

However, the rigid, chair-like conformation of the morpholine ring and the defined stereochemistry of substituents derived from chiral morpholin-2-ylmethanol can provide a well-defined chiral environment for asymmetric reactions. For example, morpholine-based catalysts have been investigated for Michael addition reactions. The development of catalysts from chiral 1,2-amino alcohols, a class to which morpholin-2-ylmethanol belongs, is a significant area of research for creating new carbon-carbon and carbon-heteroatom bonds with high stereocontrol nih.govresearchgate.net.

A more prominent role for morpholin-2-ylmethanol derivatives is as chiral ligands in transition-metal-catalyzed asymmetric synthesis. The nitrogen and oxygen atoms of the morpholine ring, along with the hydroxyl group, can coordinate to a metal center, creating a chiral pocket that directs the stereochemical outcome of a reaction.

A key application is in asymmetric hydrogenation. Chiral morpholines are important structural motifs in many bioactive compounds, and their synthesis via asymmetric hydrogenation of unsaturated precursors is a highly efficient method nih.govrsc.org. Rhodium complexes bearing chiral bisphosphine ligands derived from or incorporating morpholine structures have been used to achieve high enantioselectivities (up to 99% ee) in the hydrogenation of dehydromorpholines to produce 2-substituted chiral morpholines nih.govresearchgate.net. The morpholine framework is crucial for establishing the necessary steric and electronic environment around the metal catalyst to induce high levels of asymmetry organic-chemistry.org.

Table 2: Examples of Asymmetric Reactions Catalyzed by Morpholine-Derivative Systems

Reaction TypeCatalyst SystemRole of Morpholine MoietyReference
Asymmetric HydrogenationRhodium-bisphosphine complexForms part of the chiral ligand backbone nih.govrsc.orgresearchgate.net
Asymmetric Transfer HydrogenationRuthenium-DPEN complexSubstrate, with the ring oxygen interacting with the catalyst via hydrogen bonding to direct stereoselectivity organic-chemistry.org
Enantioselective Synthesis of MorpholinonesChiral Phosphoric AcidPrecursor to the chiral amino alcohol reactant researchgate.net

Supramolecular Chemistry and Self-Assembly with this compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, and π-π stacking. The ability of molecules to self-assemble into ordered structures is a cornerstone of this field, leading to the development of functional materials like hydrogels and molecular sensors nih.gov.

This compound possesses several features that make it an interesting candidate for supramolecular assembly. The hydroxyl group and the protonated amine are excellent hydrogen bond donors, while the morpholine oxygen atom is a hydrogen bond acceptor. These multiple hydrogen bonding sites, combined with the defined stereochemistry of the chiral forms, can direct the formation of ordered, three-dimensional networks.

While the self-assembly of this compound itself is not yet a focus of extensive research, the principles can be inferred from related systems. Small molecules with both hydrogen-bonding motifs and hydrophobic regions are known to self-assemble in water to form nanofibers, which can entangle to create supramolecular hydrogels nih.gov. It is plausible that N-acylated derivatives of morpholin-2-ylmethanol, where a hydrophobic alkyl or aryl chain is attached to the nitrogen, could act as molecular hydrogelators. The chirality of the morpholine unit would likely be translated into the helical structure of the resulting self-assembled fibers. Such chiral, self-assembled materials could have applications in chiral recognition, controlled release, and as scaffolds for tissue engineering. The study of morphological transitions in chemically fueled self-assembly further opens possibilities for creating dynamic and responsive materials from such building blocks nih.gov.

Bio-conjugation and Chemical Biology Applications

While direct studies detailing the use of this compound in bio-conjugation are not extensively documented in publicly available research, the structural features of its parent molecule, (morpholin-2-yl)methanol, suggest its potential as a versatile building block in this field. The compound possesses two key functional groups amenable to conjugation chemistry: a secondary amine within the morpholine ring and a primary alcohol.

The secondary amine can be a target for various coupling reactions. For instance, in the context of creating more complex molecular architectures, the amine can undergo acylation, alkylation, or be used in reductive amination procedures. The morpholine nucleus itself is a recognized pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. wikipedia.org The incorporation of the morpholine motif is often sought to enhance water solubility and metabolic stability. wikipedia.org

The primary alcohol group presents another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, which then opens up a wide array of subsequent conjugation chemistries. For example, an aldehyde can be reacted with hydrazides or aminooxy-functionalized molecules to form hydrazones or oximes, respectively, which are common linkages in bio-conjugation. A carboxylic acid can be activated to form an active ester (like an NHS ester) for facile reaction with primary amines on proteins or other biomolecules.

Although not directly employing Morpholin-2-ylmethanol, the synthesis of functionalized morpholino oligonucleotides (PMOs), which are used as antisense agents in molecular biology, highlights the utility of the morpholine scaffold. nih.govresearchgate.net These synthetic oligonucleotides have a backbone composed of morpholine rings linked by phosphorodiamidate groups. nih.gov The modification of these morpholino-based structures is an active area of research to enhance their delivery and efficacy, sometimes involving the attachment of functional groups to the morpholine unit. researchgate.netiris-biotech.de This demonstrates the principle of using the morpholine ring as a scaffold for creating biologically active polymers.

Furthermore, the chiral nature of (morpholin-2-yl)methanol makes it an interesting building block for stereospecific synthesis. Chiral 2-hydroxymethyl morpholine compounds are considered key intermediates in the synthesis of various pharmaceutical drugs. google.com The ability to use a specific enantiomer ((R) or (S)) of morpholin-2-ylmethanol can be crucial in developing stereochemically pure conjugates, which is often a requirement for effective and safe therapeutic agents.

While specific examples are lacking for the hydrochloride salt itself, the inherent reactivity of the (morpholin-2-yl)methanol structure suggests its potential application as a linker or scaffold in the construction of more complex, biologically active molecules. Future research may explore its use in areas such as peptide synthesis, the development of antibody-drug conjugates (ADCs), or as a component of probes for chemical biology. The use of morpholine in solid-phase peptide synthesis for Fmoc removal further underscores the relevance of this heterocyclic system in the field of biopolymers. nih.govresearchgate.net

Environmental Chemistry Considerations (Degradation Pathways, Fate in Environment)

The environmental fate and degradation of this compound have not been specifically reported. However, extensive research on the parent compound, morpholine, provides a strong basis for inferring its likely environmental behavior. The presence of the 2-methanol group and the hydrochloride salt form will undoubtedly influence its properties and degradation pathways compared to unsubstituted morpholine.

Biodegradation:

Morpholine is known to be biodegradable by various microorganisms, particularly by strains of Mycobacterium. nih.govresearchgate.netrsc.org These bacteria can utilize morpholine as a sole source of carbon, nitrogen, and energy. researchgate.netrsc.org The primary degradation pathway involves an initial hydroxylation of the morpholine ring, catalyzed by a cytochrome P-450 monooxygenase, to form 2-hydroxymorpholine. nih.gov This is followed by the cleavage of the C-N bond, leading to the formation of intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.govrsc.org Ultimately, the compound is mineralized, with the nitrogen being released as ammonia. researchgate.netuni-pannon.hu

For this compound, the existing hydroxyl group on the C2 side chain could potentially alter the initial steps of biodegradation. It might serve as an alternative site for initial enzymatic attack, for instance, through oxidation to an aldehyde or a carboxylic acid. The high water solubility of the hydrochloride salt would likely lead to its rapid dissolution and dispersion in aqueous environments, making it readily available for microbial action.

Abiotic Degradation:

Abiotic degradation processes, such as photocatalysis, could also play a role in the environmental fate of this compound. Studies on morpholine have shown that it can be effectively degraded by photocatalysis using titanium dioxide (TiO2) as a catalyst. rsc.orgrsc.org The degradation of morpholine under these conditions leads to the formation of various intermediates, including hydroxy and oxo derivatives, before eventual mineralization. rsc.org The organic nitrogen is converted to ammonium (B1175870) ions. rsc.org It is plausible that this compound would also be susceptible to photocatalytic degradation, potentially with different intermediates due to the presence of the methanol (B129727) group.

Environmental Fate:

The environmental distribution of this compound will be largely governed by its high water solubility. Upon release into the environment, it is expected to remain predominantly in the aqueous phase and exhibit low sorption to soil and sediment, similar to the parent morpholine. rsc.org Its potential for bioaccumulation is predicted to be low. epa.gov

A significant environmental consideration for morpholine and its derivatives is the potential for N-nitrosation. In the presence of nitrite (B80452) under acidic conditions, secondary amines like morpholine can form N-nitrosamines, which are a class of potent carcinogens. nih.govuni-pannon.hu Therefore, the potential for N-nitrosomorpholine formation from morpholine-containing compounds in the environment is a concern.

The following table summarizes the known degradation products of the parent compound, morpholine, which can serve as a reference for the potential degradation of this compound.

Table 1: Reported Degradation Intermediates of Morpholine

Degradation Process Intermediate Compounds Reference
Biodegradation (Mycobacterium sp.) 2-Hydroxymorpholine nih.gov
2-(2-aminoethoxy)acetate nih.govrsc.org
Glycolate nih.govrsc.org
Ethanolamine nih.govresearchgate.net
Photocatalytic Degradation (TiO2) Hydroxy and oxo derivatives of morpholine rsc.org
Ethanoate ions rsc.org
Methanoate ions rsc.org
Ammonium ions rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Morpholin-2-ylmethanol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between morpholine derivatives and chlorinated alcohols or aldehydes. For example, reacting 2-chloromethyl-morpholine with methanol under basic conditions (e.g., NaOH in dichloromethane) at 0–5°C can yield the product. Temperature control is critical to avoid side reactions like over-alkylation . Purification via recrystallization (using ethanol/water mixtures) enhances purity. Yields often range from 60–75%, depending on stoichiometric ratios and solvent choice .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ 3.6–4.2 ppm (morpholine ring protons) and δ 4.5–5.0 ppm (methanol-CH₂ group) confirm connectivity .
  • IR Spectroscopy : Bands near 3300 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O in morpholine) validate functional groups .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 151 (free base) and 187 (hydrochloride adduct) confirms molecular weight .

Q. What solubility profiles are critical for handling this compound in aqueous vs. organic systems?

  • Methodological Answer : The compound is highly soluble in polar solvents like water, methanol, and ethanol (>50 mg/mL at 25°C) due to its ionic hydrochloride salt form. In non-polar solvents (e.g., hexane), solubility is negligible (<1 mg/mL). Adjust pH to >7.0 to precipitate the free base for organic-phase reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its reactivity in enantioselective catalysis?

  • Methodological Answer : The (S)-enantiomer (CAS 132073-83-7) shows higher catalytic activity in asymmetric aldol reactions due to its spatial alignment with chiral substrates. Use chiral HPLC (e.g., Chiralpak® IA column) with a hexane/isopropanol mobile phase to resolve enantiomers. Kinetic studies reveal a 20–30% rate enhancement for the (S)-form compared to the racemic mixture .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis under humid conditions. Store at −20°C in desiccated amber vials with nitrogen purging. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation if properly sealed. Avoid prolonged exposure to light, as UV irradiation induces morpholine ring cleavage .

Q. What analytical methods are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, 150 × 4.6 mm, 5 µm) with a mobile phase of 0.03 M KH₂PO₄:methanol (70:30 v/v) at 1 mL/min. Detect at 207 nm; retention time ~8.2 min. Validate precision (RSD <1.5%) and accuracy (recovery 98–102%) per ICH Q2 guidelines. Common impurities include residual morpholine (RT 3.5 min) and chlorinated byproducts (RT 10.1 min) .

Q. How does this compound interact with enzymatic systems, and what assays are suitable for activity studies?

  • Methodological Answer : The morpholine ring acts as a hydrogen-bond acceptor, inhibiting cytochrome P450 enzymes (e.g., CYP3A4). Use fluorogenic substrate assays (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC₅₀ values. For cellular uptake studies, radiolabel the compound with ¹⁴C and track accumulation in HepG2 cells via scintillation counting .

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